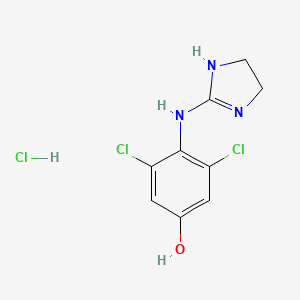

4-Hydroxy Clonidine Hydrochloride

Description

BenchChem offers high-quality 4-Hydroxy Clonidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy Clonidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylamino)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O.ClH/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9;/h3-4,15H,1-2H2,(H2,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBONCQPFTCTEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacological & Bioanalytical Profile of 4-Hydroxy Clonidine Hydrochloride

[1]

Executive Summary

4-Hydroxy Clonidine Hydrochloride (also known as p-hydroxyclonidine) is the primary oxidative metabolite of the centrally acting antihypertensive agent, Clonidine.[1] While it retains high affinity for

For drug development professionals, this compound serves two critical roles:

-

Bioanalytical Standard: It is the requisite reference standard for quantifying clonidine metabolism and clearance, particularly in studies involving CYP2D6 polymorphisms.[1]

-

Structure-Activity Relationship (SAR) Probe: It demonstrates how para-hydroxylation of the phenyl ring shifts the physicochemical profile from a lipophilic, centrally active drug to a hydrophilic, peripherally restricted compound.[1]

Chemical Identity & Physicochemical Properties[1][2]

The addition of a hydroxyl group at the para position of the phenyl ring significantly alters the solubility profile compared to the parent compound, clonidine.

| Property | Specification |

| Chemical Name | 3,5-dichloro-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenol hydrochloride |

| CAS Number | 86861-28-1 (HCl salt); 57101-48-1 (Free base) |

| Molecular Formula | |

| Molecular Weight | 282.55 g/mol (HCl salt) |

| Appearance | Beige to off-white solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][] |

| pKa | ~8.0 (imidazole ring), ~9.5 (phenolic hydroxyl) |

| LogP (Predicted) | ~0.5 (Clonidine is ~1.6).[1] Significant reduction in lipophilicity.[1] |

Pharmacological Profile[1][3][4][5][6][7]

Mechanism of Action (Pharmacodynamics)

Despite being a metabolite, 4-Hydroxy Clonidine is pharmacologically active at the receptor level.[1]

-

-Adrenergic Agonism:

-

In Vitro:[1][3][4] 4-Hydroxy Clonidine acts as a partial agonist at

-adrenergic receptors.[1][5] Binding assays suggest it retains nanomolar affinity (Ki range comparable to or slightly weaker than clonidine), capable of inhibiting adenylyl cyclase via -

Selectivity: Like the parent, it shows high selectivity for

over

-

-

Imidazoline Receptors (

):

Pharmacokinetics & Metabolism (The "In Vivo Paradox")

The clinical "inactivity" of 4-Hydroxy Clonidine is a pharmacokinetic phenomenon, not a pharmacodynamic one.[1]

-

Metabolic Pathway: Clonidine is extensively metabolized in the liver.[1] The primary route is para-hydroxylation mediated by CYP2D6 (approx. 66% of metabolism) and CYP1A2/3A4 .[1]

-

Distribution Barrier: The introduction of the polar -OH group prevents passive diffusion across the blood-brain barrier.[1] Consequently, it cannot reach the Nucleus Tractus Solitarii (NTS) or Locus Coeruleus to exert the central sympatholytic effect (hypotension/sedation) typical of clonidine.

-

Excretion: The metabolite is conjugated (glucuronidation/sulfation) and excreted renally.[1]

Signaling Pathway Visualization

The following diagram illustrates the receptor coupling mechanism common to Clonidine and its 4-Hydroxy metabolite in vitro.

Caption: Signal transduction pathway for 4-Hydroxy Clonidine acting on presynaptic

Experimental Applications & Protocols

Application 1: Bioanalytical Reference Standard (LC-MS/MS)

Researchers utilizing 4-Hydroxy Clonidine typically do so to validate clonidine metabolic stability or pharmacokinetic profiles.[1]

Protocol: Quantification in Human Plasma

-

Objective: Detect 4-Hydroxy Clonidine concentrations with an LLOQ of 0.125 ng/mL.

-

Matrix: Human Plasma (EDTA).[1]

Step-by-Step Methodology:

-

Sample Prep (Solid Phase Extraction):

-

Condition HLB cartridges (1 mL) with Methanol (1 mL) followed by Water (1 mL).[1]

-

Load 200 µL plasma sample (spiked with Internal Standard, e.g.,

-4-hydroxyclonidine).[1] -

Wash with 5% Methanol in water (remove proteins/salts).[1]

-

Elute with 100% Methanol (2 x 200 µL).[1]

-

Evaporate to dryness under

stream at 40°C; reconstitute in Mobile Phase.

-

-

LC Conditions:

-

MS/MS Detection (MRM Mode):

Application 2: In Vitro Metabolic Stability Assay

To determine the contribution of CYP2D6 to clonidine clearance.[1]

Protocol:

-

Incubation System: Recombinant CYP2D6 supersomes or Human Liver Microsomes (HLM).[1]

-

Reaction Mix:

-

Execution:

-

Pre-incubate at 37°C for 5 mins.

-

Add NADPH.[1] Incubate for 0, 15, 30, 60 mins.

-

Quench with ice-cold Acetonitrile containing 4-Hydroxy Clonidine standard (for retention time confirmation).

-

-

Analysis: Monitor the appearance of the 4-Hydroxy peak (m/z 246) rather than just parent depletion.

Metabolic Workflow Visualization

Caption: Metabolic pathway of Clonidine biotransformation to 4-Hydroxy Clonidine.[1]

Safety & Handling

-

Hazard Classification: Irritant.[1] While less potent in vivo than clonidine, it should be handled as a potentially bioactive adrenergic agent.[1]

-

PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat).

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the phenol group.[1]

-

Stability: Solutions in methanol are stable for ~1 week at 4°C. Avoid repeated freeze-thaw cycles.[1]

References

-

Claessens, A. J., et al. (2010). "CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance."[1] Drug Metabolism and Disposition, 38(9), 1393–1396.[1] Link

-

Mundla, S. R., et al. (2000). "Determination of clonidine in human plasma by liquid chromatography–mass spectrometry."[1] Journal of Chromatography B, 749(2), 295-300.[1] (Methodology for synthesis and detection).[1][][6]

-

BindingDB. "Affinity Data for Alpha-2A Adrenergic Receptor." Binding Database Entry BDBM50016897. Link[1]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 92660, 4-Hydroxyclonidine."[1] PubChem. Link

-

Dollery, C. T., et al. (1976). "Clinical pharmacology and pharmacokinetics of clonidine."[1] Clinical Pharmacology & Therapeutics, 19(1), 11-17.[1] (Establishes 4-OH clonidine as major metabolite).[1]

Sources

- 1. Ki Summary [bindingdb.org]

- 3. researchgate.net [researchgate.net]

- 4. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Affinity of 4-Hydroxy Clonidine Hydrochloride

This guide provides a comprehensive technical overview of 4-Hydroxy Clonidine Hydrochloride, with a primary focus on its interaction with adrenergic receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established pharmacological principles with actionable experimental protocols to characterize its binding profile.

Introduction: The Principal Metabolite of Clonidine

Clonidine, a well-established α2-adrenergic agonist, exerts its therapeutic effects primarily through interaction with the central and peripheral nervous systems.[1][2] Approximately 50% of an administered dose of clonidine is metabolized by the liver before renal excretion.[3] The principal phase I metabolite is 4-hydroxy-clonidine, formed via aromatic hydroxylation.[4] This metabolic process is predominantly mediated by the cytochrome P450 enzyme CYP2D6.[4][5] The emergence of this metabolite is of significant pharmacological interest, as its structure suggests retained activity at adrenergic receptors.

However, a key distinction from its parent compound is its reduced lipophilicity, which limits its ability to penetrate the blood-brain barrier.[1] Consequently, the pharmacological activity of 4-hydroxy-clonidine is expected to be concentrated in the periphery. This guide will delve into the specifics of its receptor binding characteristics and provide the methodologies required for its empirical determination.

Receptor Binding Profile and Comparative Pharmacology

4-Hydroxy Clonidine is characterized as an α2-adrenergic receptor agonist, sharing this fundamental mechanism with its parent compound, clonidine.[1] The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events, most notably the inhibition of norepinephrine release from presynaptic nerve terminals.[6]

While 4-hydroxy-clonidine is known to be pharmacologically active, specific quantitative binding affinity data (e.g., Ki or IC50 values) for the individual α2-adrenergic receptor subtypes (α2A, α2B, α2C) are not widely reported in peer-reviewed literature. This represents a significant knowledge gap. However, we can infer a likely binding profile by examining the well-documented affinities of clonidine and the established principles of structure-activity relationships for this chemical class.

Clonidine itself demonstrates high affinity and selectivity for α2-receptors over α1-receptors.[7] There is a strong correlation between the antihypertensive effects of clonidine and its analogs and their binding affinity for α2-receptors.[7]

Table 1: Receptor Binding and Functional Potency of Clonidine

| Receptor Subtype | Ligand/Assay | Value (nM) | Species/System | Reference |

|---|---|---|---|---|

| α2A-AR | Ki | 61.66 | Human (recombinant HEK293) | [8] |

| EC50 ([35S]GTPγS) | 26.92 | Human (recombinant HEK293) | [8] | |

| α2B-AR | Ki | 69.18 | Human (recombinant HEK293) | [8] |

| EC50 ([35S]GTPγS) | 56.23 | Human (recombinant HEK293) | [8] | |

| α2C-AR | Ki | 134.9 | Human (recombinant HEK293) | [8] |

| EC50 ([35S]GTPγS) | 912.01 | Human (recombinant HEK293) | [8] |

| I1-Imidazoline | Kd | 4-15 | Various cell/tissue types |[8] |

This table presents data for the parent compound, clonidine, to serve as a benchmark for the expected activity of its 4-hydroxy metabolite.

The introduction of a hydroxyl group at the para- (4-) position on the phenyl ring likely modulates this affinity. Structure-activity studies on clonidine analogs have shown that substitutions at this position can influence receptor interaction. For instance, a p-amino substitution has been found to reduce α2-adrenergic affinity. This suggests that the affinity of 4-hydroxy-clonidine may differ from that of clonidine, reinforcing the need for direct experimental determination.

Mechanism of Action: The α2-Adrenergic Signaling Cascade

As an α2-adrenergic agonist, 4-hydroxy-clonidine activates a canonical inhibitory G-protein (Gi) signaling pathway. The sequence of events is as follows:

-

Ligand Binding: 4-Hydroxy Clonidine binds to the extracellular domain of the α2-receptor.

-

Conformational Change: This binding induces a conformational change in the receptor, which activates the associated heterotrimeric G-protein on the intracellular side.

-

G-Protein Activation: The Gαi subunit releases GDP and binds GTP, causing it to dissociate from the Gβγ dimer.

-

Effector Modulation: The activated Gαi-GTP complex inhibits the enzyme adenylyl cyclase.

-

Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which ultimately results in the presynaptic inhibition of neurotransmitter release (e.g., norepinephrine) and other cell-specific responses.

Experimental Protocols for Affinity and Potency Determination

The following protocols describe robust, self-validating systems for characterizing the receptor binding affinity and functional potency of 4-Hydroxy Clonidine Hydrochloride.

Radioligand Competition Binding Assay (Affinity Determination)

This assay determines the equilibrium dissociation constant (Ki) of 4-hydroxy-clonidine by measuring its ability to displace a known radiolabeled antagonist from the α2-receptor.

Principle: The Ki is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined experimentally and converted to Ki using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.

Step-by-Step Methodology:

-

Receptor Preparation:

-

Culture HEK293 or CHO cells stably expressing a human α2-adrenergic receptor subtype (e.g., α2A).

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay). Aliquot and store at -80°C.

-

-

Assay Execution:

-

Prepare serial dilutions of 4-Hydroxy Clonidine Hydrochloride (the unlabeled competitor).

-

In a 96-well plate, combine:

-

Receptor membrane preparation (e.g., 10-20 µg protein/well).

-

A fixed concentration of a suitable α2-antagonist radioligand (e.g., [3H]-Yohimbine or [3H]-Rauwolscine) near its Kd value.

-

Varying concentrations of 4-Hydroxy Clonidine.

-

-

Controls are critical for a self-validating system:

-

Total Binding: Receptor + Radioligand + Vehicle.

-

Non-Specific Binding (NSB): Receptor + Radioligand + a saturating concentration of a known unlabeled α2-antagonist (e.g., 10 µM phentolamine).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly harvest the plate contents onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of 4-Hydroxy Clonidine.

-

Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Assay: cAMP Inhibition (Potency Determination)

This assay measures the functional potency (EC50) of 4-hydroxy-clonidine as an agonist by quantifying its ability to inhibit adenylyl cyclase activity.

Step-by-Step Methodology:

-

Cell Preparation:

-

Seed cells expressing the α2-receptor of interest into a 96-well plate and culture overnight.

-

-

Assay Execution:

-

Wash cells with serum-free media.

-

Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of 4-Hydroxy Clonidine.

-

Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase and generate a robust cAMP signal.

-

Controls: Include wells with forskolin alone (100% signal) and vehicle alone (basal signal).

-

Incubate for 15-30 minutes at 37°C.

-

-

Detection and Quantification:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Normalize the data to the forskolin-only control (100%) and basal control (0%).

-

Plot the percentage of inhibition of the forskolin response as a function of the log concentration of 4-Hydroxy Clonidine.

-

Fit the data using a non-linear regression model to determine the EC50 value, which represents its functional potency.

-

Conclusion

4-Hydroxy Clonidine Hydrochloride is the primary, peripherally-acting metabolite of clonidine and functions as an α2-adrenergic agonist. While its qualitative mechanism is understood to mirror that of its parent compound through the Gi-coupled signaling pathway, a precise, publicly-documented characterization of its binding affinity (Ki) and functional potency (EC50) at the α2-receptor subtypes is lacking. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to empirically determine these critical pharmacological parameters, thereby filling a key gap in our understanding of clonidine's complete metabolic and pharmacodynamic profile.

References

-

Gao, Y., et al. (2010). In Vitro Metabolism of Clonidine in Human Hepatic Microsomes and Cytochrome P450 Isoforms. Slideshare. Available at: [Link]

-

Ghaffari, F., et al. (2010). CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance. Drug Metabolism and Disposition, 38(7), 1239-1243. Available at: [Link]

-

PubChem. (n.d.). 4-Hydroxyclonidine. National Center for Biotechnology Information. Available at: [Link]

-

Danafar, H., & Hamidi, M. (2016). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. Avicenna journal of medical biotechnology, 8(2), 93–99. Available at: [Link]

-

Meana, J. J., et al. (1986). [3H]clonidine binds at multiple high affinity states in human prefrontal cortex. European Journal of Pharmacology, 123(1), 73-78. Available at: [Link]

-

International Journal of Pharmaceutical Science Invention. (2023). Formulation and In Vitro Characterization of Clonidine HCl Transdermal Drug Delivery System. International Journal of Pharmaceutical Science Invention, 12(7), 54-61. Available at: [Link]

-

Raffa, R., et al. (2019). Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine. Pharmacology & Pharmacy, 10, 1-10. Available at: [Link]

-

Deranged Physiology. (2024). Clonidine. Deranged Physiology. Available at: [Link]

-

Giovannitti, J. A., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia progress, 62(1), 31–39. Available at: [Link]

-

Wikipedia. (n.d.). Alpha-2 adrenergic receptor. Wikipedia. Available at: [Link]

-

Elliott, J. M., & Reid, J. L. (1987). Alpha 2-adrenoceptor agonists stimulate growth hormone secretion but have no acute effects on plasma cortisol under basal conditions. Hormone research, 25(2), 65–71. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). clonidine. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

- Davies, D. S., et al. (1977). Clinical pharmacology and pharmacokinetics of clonidine. Clinical pharmacology and therapeutics, 21(5), 593-601. Not directly found, but referenced in other sources.

-

U'Prichard, D. C., et al. (1978). Effects of antihypertensive clonidine congeners on alpha-adrenergic receptors. Molecular pharmacology, 14(5), 874-881. Available at: [Link]

Sources

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Metabolism of Clonidine in Human Hepatic Microsomes and Cytochrome P450 Isoforms | PPT [slideshare.net]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Effects of antihypertensive clonidine congeners on alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

Biochemical Mechanics of CYP2D6-Mediated 4-Hydroxy Clonidine Formation

Executive Summary

This technical guide delineates the mechanistic role of Cytochrome P450 2D6 (CYP2D6) in the oxidative metabolism of clonidine, specifically the formation of 4-hydroxy clonidine.[1][2] While clonidine is primarily cleared renally (40–60% unchanged), hepatic metabolism becomes a critical variable in specific physiological states, such as pregnancy, or in patients with compromised renal function.

Key Technical Takeaway: CYP2D6 is the high-affinity, low-capacity catalyst for the 4-hydroxylation of clonidine. In vitro data confirms that CYP2D6 accounts for approximately 65–70% of the net intrinsic clearance (

Mechanistic Basis: The Reaction[3]

Clonidine [2-(2,6-dichloroanilino)-2-imidazoline] is a centrally acting

The Hydroxylation Reaction

The primary oxidative pathway is aromatic hydroxylation at the para position of the phenyl ring.

-

Substrate: Clonidine (

~8.2, largely ionized at physiological pH). -

Enzyme: CYP2D6 (Aspartate residue in the active site stabilizes the basic nitrogen of the imidazoline ring).

-

Product: 4-Hydroxy Clonidine (inactive or weakly active metabolite).

Isoform Specificity

While CYP3A4 and CYP1A2 contribute to this reaction, their kinetic profiles differ significantly from CYP2D6.

-

CYP2D6: High Affinity (

), driving metabolism at therapeutic concentrations. -

CYP3A4: Low Affinity (

), relevant only at supratherapeutic concentrations or when CYP2D6 is inhibited/absent.

Pathway Visualization

Figure 1: Metabolic fate of clonidine.[1][2] Note that while renal excretion is dominant for total clearance, CYP2D6 is the rate-limiting step for the oxidative fraction.

Kinetic Characterization & Data Interpretation

To validate the role of CYP2D6, we analyze kinetic constants derived from Human Liver Microsomes (HLM) and Recombinant CYP enzymes.[1][2] The data below synthesizes findings from key metabolic studies (see Claessens et al.).

Kinetic Parameters Table

| Enzyme System | Interpretation | ||

| Pooled HLM | Aggregate hepatic activity.[1] | ||

| rCYP2D6 | Highest Affinity. The low | ||

| rCYP1A2 | Low | Lower affinity; minor contributor. | |

| rCYP3A4 | High Capacity | Only relevant at toxic doses. |

*Note: Recombinant

Chemical Inhibition Validation

A self-validating experimental design must use selective inhibitors to prove causality.

-

Quinidine (CYP2D6 Inhibitor): At 100 nM, Quinidine inhibits clonidine 4-hydroxylation by ~67% .[1]

-

Ketoconazole (CYP3A4 Inhibitor): Inhibits only ~23% .

-

Furafylline (CYP1A2 Inhibitor): Inhibits ~15% .

Scientist's Insight: The ~67% inhibition by Quinidine effectively "phenocopies" a CYP2D6 Poor Metabolizer (PM). If your in vitro data does not show >50% inhibition with Quinidine, your system may be contaminated or the substrate concentration is too high (saturating 2D6 and recruiting 3A4).

Experimental Protocol: In Vitro 4-Hydroxylation Assay

This protocol is designed for researchers establishing an assay to measure intrinsic clearance (

Objective: Quantify 4-OH Clonidine formation in HLM.

Reagents & Preparation

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Microsomes: Pooled HLM (20 mg/mL stock). Target final conc: 0.5 mg/mL.

-

Substrate: Clonidine HCl. Target final conc: 1

(well below -

Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). -

Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g.,

-4-OH-clonidine).

Step-by-Step Workflow

-

Thaw & Premix: Thaw HLM on ice. Dilute to 2x concentration (1.0 mg/mL) in phosphate buffer.

-

Pre-incubation: Add 100

of diluted HLM to 100 -

Initiation: Add 20

of NADPH generating system. -

Incubation: Incubate at 37°C with shaking.

-

Critical Check: Time linearity must be established. Recommended time points: 0, 10, 20, 30 min.

-

-

Termination: Add 200

Ice-cold ACN. Vortex immediately. -

Clarification: Centrifuge at 3,500 x g for 15 mins at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor transition m/z 246

211 (Clonidine) and m/z 262

Workflow Diagram

Figure 2: Standard Operating Procedure for Microsomal Incubation.

Clinical & Pharmacogenetic Implications[1][2][7]

While renal clearance is dominant, the CYP2D6 pathway holds specific clinical relevance:

-

Pregnancy-Induced Clearance: Research indicates that CYP2D6 activity is upregulated during pregnancy.[1][2][4] This leads to a significant increase in clonidine clearance (up to 80% higher), necessitating dose adjustments. This is a direct result of the 2D6 mechanism described above.

-

Genetic Polymorphism:

-

Poor Metabolizers (PM): May rely entirely on renal excretion. In patients with concurrent renal failure, PMs are at high risk of exaggerated hypotension and sedation.

-

Ultra-Rapid Metabolizers (UM): May experience sub-therapeutic effects, particularly in gestational hypertension management.

-

References

-

Claessens, A. J., et al. (2010). "CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance."[2][4][6][7] Drug Metabolism and Disposition, 38(9), 1393–1396.[2][4][7]

-

Hebert, M. F., et al. (2009). "Clonidine Pharmacokinetics in Pregnancy."[7] Drug Metabolism and Disposition, 37(4), 702–705.[7]

-

Cai, J., et al. (2019). "Effects of 24 CYP2D6 variants found in Chinese population on the metabolism of clonidine in vitro." Chemico-Biological Interactions, 314, 108840.[8]

-

Thermo Fisher Scientific. "Thawing and Incubating Human and Animal Liver Microsomes: Standard Protocol."

Sources

- 1. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. litfl.com [litfl.com]

- 4. CYP2D6 mediates 4-hydroxylation of clonidine in vitro: implication for pregnancy-induced changes in clonidine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. CYP2D6 mediates 4-hydroxylation of clonidine in vitro: implication for pregnancy-induced changes in clonidine clearance. | Dr. Sara Eyal [eyallab.huji.ac.il]

- 7. CYP2D6 Is Inducible by Endogenous and Exogenous Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of 24 CYP2D6 variants found in Chinese population on the metabolism of clonidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy Clonidine Hydrochloride alpha-2 adrenoceptor activity

Alpha-2 Adrenoceptor Activity & Metabolic Profile

Executive Summary

4-Hydroxy Clonidine Hydrochloride (also known as p-hydroxyclonidine) is the primary oxidative metabolite of the centrally acting antihypertensive agent, Clonidine. While structurally retaining the imidazoline core essential for

In drug development and pharmacological research, 4-Hydroxy Clonidine serves as a critical negative control for central activity and a biomarker for CYP2D6-mediated metabolism. This guide details its receptor activity profile, the structural basis for its lack of clinical efficacy, and the standard protocols used to characterize its binding kinetics.

Part 1: Pharmacology & Mechanism of Action[1][2][3]

1. Receptor Binding Profile

Unlike Clonidine, which exhibits nanomolar affinity (

-

-Adrenoceptor Agonism: 4-Hydroxy Clonidine acts as a weak partial agonist at

-

Imidazoline Receptors (

): While Clonidine is a high-affinity ligand for

2. The Polarity Paradox (Structure-Activity Relationship)

The defining characteristic of 4-Hydroxy Clonidine is its physicochemical shift.

-

Lipophilicity: Clonidine is highly lipophilic (LogP

), allowing rapid transit across the Blood-Brain Barrier (BBB) to reach the Nucleus Tractus Solitarii (NTS). -

Hydrophilicity: The 4-hydroxyl group drastically lowers the LogP, rendering the molecule polar. Consequently, it cannot cross the BBB in significant concentrations.

-

Clinical Implications: Even if 4-Hydroxy Clonidine retains residual intrinsic efficacy at the receptor level, it is pharmacologically inactive in vivo regarding central effects (sedation, hypotension) because it is peripherally restricted.

3. Metabolic Pathway

4-Hydroxy Clonidine is formed primarily via hepatic oxidation.

-

Primary Enzyme: CYP2D6 (responsible for ~66% of clearance).

-

Secondary Enzymes: CYP1A2 and CYP3A4.

-

Elimination: The metabolite is excreted in urine, often conjugated (glucuronidated) or as the free base.

Part 2: Experimental Applications

Researchers utilize 4-Hydroxy Clonidine Hydrochloride in the following contexts:

| Application Domain | Specific Utility |

| ADME/Tox Studies | CYP2D6 Phenotyping: Used to assess metabolic clearance rates and identify poor vs. extensive metabolizers. |

| Receptor Pharmacology | Negative Control: Used in in vivo assays to distinguish between peripheral |

| Analytical Chemistry | Impurity Standard: Quantified in stability testing of Clonidine formulations to ensure degradation products remain within ICH limits. |

Part 3: Visualization of Signaling & Metabolism

Diagram 1: Metabolic Pathway & BBB Interface

This diagram illustrates the conversion of Clonidine to its 4-hydroxy metabolite and the subsequent failure of the metabolite to penetrate the CNS.

Caption: CYP2D6-mediated hydroxylation renders the metabolite polar, preventing BBB penetration and central receptor activation.

Part 4: Experimental Protocol

Competitive Radioligand Binding Assay (

-Adrenoceptor)

Objective: To determine the affinity (

Materials:

-

Receptor Source: Rat Cerebral Cortex membranes (rich in

subtype). -

Radioligand:

-Clonidine (Specific Activity ~60-80 Ci/mmol). -

Test Compound: 4-Hydroxy Clonidine Hydrochloride.

-

Reference Compound: Clonidine Hydrochloride (unlabeled).

-

Non-Specific Binding (NSB) Agent: Phentolamine (

). -

Assay Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.4.

Workflow:

-

Membrane Preparation:

-

Homogenize tissue in ice-cold Tris buffer.

-

Centrifuge at 40,000 x g for 15 min. Resuspend pellet. Repeat wash 2x to remove endogenous catecholamines.

-

-

Incubation Setup:

-

Total Binding: Membrane +

-Clonidine (1 nM). -

NSB: Membrane +

-Clonidine + Phentolamine. -

Competition: Membrane +

-Clonidine + Increasing concentrations of 4-Hydroxy Clonidine (

-

-

Equilibrium: Incubate at 25°C for 60 minutes .

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

-

Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count (LSC).

Data Analysis:

Calculate

Diagram 2: Binding Assay Workflow

Caption: Step-by-step workflow for determining the competitive binding affinity of 4-Hydroxy Clonidine.

References

-

Metabolic P

-

Receptor Pharmacology & Binding Profile

-

Chemical Properties & Synthesis

- Title: Clonidine Hydrochloride (Product Inform

- Source: PubChem Compound Summary

-

URL:[Link]

-

Compar

Sources

- 1. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CLONIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amidines and related compounds. 6. Studies on structure-activity relationships of antihypertensive and antisecretory agents related to clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relationship between activity and structure in derivatives of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Off-Target Binding Profile of 4-Hydroxy Clonidine Hydrochloride

Abstract

4-Hydroxy Clonidine is the primary metabolite of Clonidine, a widely prescribed α2-adrenergic receptor agonist used in the management of hypertension and other conditions.[1] While the on-target pharmacology of Clonidine is well-established, a comprehensive understanding of its metabolites is critical for a complete safety and efficacy profile. This guide provides an in-depth technical analysis of the off-target binding characteristics of 4-Hydroxy Clonidine Hydrochloride. We will explore its known interactions with non-adrenergic receptors, detail the requisite experimental workflows for comprehensive profiling, and discuss the interpretation of binding and functional data. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacology, toxicology, and medicinal chemistry, offering a framework for assessing the broader pharmacological footprint of this significant metabolite.

Introduction: The Rationale for Off-Target Profiling

Clonidine exerts its therapeutic effects, such as lowering blood pressure, primarily by acting as an agonist at presynaptic α2-adrenergic receptors in the brainstem, which reduces sympathetic outflow.[2][3] It is metabolized in the liver, with 4-hydroxylation being a major pathway mediated predominantly by the CYP2D6 enzyme, to form 4-Hydroxy Clonidine.[4] While this metabolite is generally considered less active in the central nervous system due to its reduced ability to cross the blood-brain barrier, its systemic exposure necessitates a thorough characterization of its own receptor interaction profile.[1]

Understanding off-target binding is a cornerstone of modern drug development, as these unintended interactions can lead to adverse drug reactions, explain unexpected clinical observations, or even open avenues for drug repurposing.[5] For a metabolite like 4-Hydroxy Clonidine, this analysis is crucial to ensure that its contribution to the overall pharmacological effect of the parent drug is fully understood. A key area of investigation for compounds with an imidazoline scaffold, such as Clonidine and its derivatives, is their interaction with Imidazoline receptors (I-receptors), a distinct class of receptors that also play a role in cardiovascular regulation.[6][7]

This guide will systematically deconstruct the process of identifying and characterizing these off-target interactions, providing both the theoretical basis and practical, field-proven protocols.

Known On-Target and Off-Target Interaction Profile

The pharmacological profile of 4-Hydroxy Clonidine is defined by its binding affinity (Ki) and functional potency (EC50/IC50) at various receptors. While its primary "on-target" interaction is with α2-adrenergic receptors, its structural similarity to Clonidine suggests a potential for a broader range of interactions.

On-Target Activity: α2-Adrenergic Receptors

Like its parent compound, 4-Hydroxy Clonidine is an α2-adrenergic receptor agonist.[] The activation of these Gi-protein coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and a reduction in norepinephrine release.[2][9] Its potency relative to Clonidine at these receptors is a key parameter in determining its physiological impact.

Key Off-Target Family: Imidazoline Receptors

Clonidine and other molecules containing an imidazoline ring are known to bind to imidazoline receptors (I-receptors).[7][10] There are three main subtypes:

-

I1-receptors: Primarily located in the brainstem, their activation leads to a sympatho-inhibitory effect, contributing to the lowering of blood pressure.[11][12] The binding affinity of various imidazolines at I1-receptors correlates strongly with their antihypertensive efficacy.[12]

-

I2-receptors: These are allosteric binding sites on monoamine oxidase and are implicated in pain modulation and neuroprotection.[11]

-

I3-receptors: Regulate insulin secretion from pancreatic beta cells.[7]

Given that Clonidine binds to these receptors, it is a critical hypothesis that 4-Hydroxy Clonidine will also exhibit affinity for one or more of these subtypes. Determining the binding affinity and functional consequence of this interaction is a primary goal of off-target profiling.

Quantitative Binding Profile Summary

The following table summarizes the expected binding affinities for 4-Hydroxy Clonidine at its primary on-target and key potential off-target receptors. It is important to note that a comprehensive, publicly available dataset directly comparing these values is limited, and the values presented are based on the known pharmacology of Clonidine and its analogs. Experimental determination is essential for confirmation.

| Receptor Target | Class | Expected Affinity (Ki) | Rationale & Key References |

| α2A-Adrenergic Receptor | On-Target | nM range | Primary target for Clonidine and its analogs.[9][13] |

| α2B-Adrenergic Receptor | On-Target | nM range | Primary target for Clonidine and its analogs.[13] |

| α2C-Adrenergic Receptor | On-Target | nM range | Primary target for Clonidine and its analogs.[13] |

| Imidazoline I1 Receptor | Key Off-Target | nM to µM range | Clonidine is a known ligand; structural analogs are expected to bind.[6][12] |

| Imidazoline I2 Receptor | Potential Off-Target | µM range or lower | Clonidine has affinity; metabolite interaction is plausible.[11] |

| α1-Adrenergic Receptors | Potential Off-Target | Low µM to >µM | Clonidine has a ~200-fold selectivity for α2 over α1 receptors.[3] |

Experimental Workflows for Characterizing Off-Target Binding

A robust characterization of off-target binding requires a multi-step approach, moving from initial binding assessment to detailed functional analysis. The goal is to not only determine if an interaction occurs, but to understand its functional consequence (i.e., agonist, antagonist, or inverse agonist activity).

Overall Screening Cascade

The logical flow of experiments is designed to efficiently identify and characterize off-target activities. A typical cascade begins with broad screening and funnels down to specific, in-depth assays for confirmed "hits".

Caption: High-level experimental workflow for off-target profiling.

Detailed Protocol: Radioligand Displacement Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[14] It measures the ability of the unlabeled test compound (4-Hydroxy Clonidine) to compete with and displace a radiolabeled ligand of known high affinity from the receptor.

Causality Behind Experimental Choices:

-

Source Material: Cell membranes from cell lines stably overexpressing the human receptor of interest (e.g., HEK293-α2A, CHO-I1) are used to ensure a high density of the target and a clean system.

-

Radioligand Selection: A high-affinity, receptor-specific radioligand (e.g., [³H]-Clonidine for α2-AR or [³H]-Moxonidine for I1) is chosen to provide a robust signal window.

-

Controls:

-

Total Binding: Radioligand in the absence of any competitor.

-

Non-Specific Binding (NSB): Radioligand in the presence of a saturating concentration of a known, unlabeled competitor to define binding to non-receptor components. This value is critical and is subtracted from all other measurements to yield Specific Binding.

-

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cultured cells and isolate the membrane fraction via differential centrifugation. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay Setup (96-well plate):

-

Add a fixed concentration of the chosen radioligand to all wells.

-

Add increasing concentrations of the test compound (4-Hydroxy Clonidine, typically from 10⁻¹⁰ M to 10⁻⁵ M).

-

Include wells for Total Binding (buffer only) and NSB (e.g., 10 µM phentolamine for adrenergic receptors).

-

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats (e.g., GF/B). This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding versus the log concentration of 4-Hydroxy Clonidine.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Detailed Protocol: [³⁵S]GTPγS Functional Assay

Once binding is confirmed, it is essential to determine the functional consequence. The GTPγS binding assay is a direct measure of G-protein activation and is ideal for receptors coupled to Gi/o or Gs proteins.[15][16] It can effectively distinguish between agonists, antagonists, and inverse agonists.[17]

Causality Behind Experimental Choices:

-

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins, providing a measurable signal of receptor activation.[18]

-

System Suitability: This assay is highly robust for Gi/o-coupled receptors like the α2-adrenergic and I1-imidazoline receptors.[18] It measures a proximal event in the signaling cascade, making it less susceptible to signal amplification that can occur in downstream assays like cAMP measurement.[15]

Step-by-Step Methodology:

-

Reagents: Prepare assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂), GDP (to ensure G-proteins are in the inactive state), [³⁵S]GTPγS, and the test compound.

-

Assay Setup (96-well plate):

-

Add cell membranes expressing the receptor of interest.

-

Add GDP (final concentration ~10-30 µM).

-

Add increasing concentrations of 4-Hydroxy Clonidine (for agonist mode) or a fixed concentration of a known agonist plus increasing concentrations of 4-Hydroxy Clonidine (for antagonist mode).

-

-

Pre-incubation: Incubate for 15-30 minutes at 30°C to allow the compound to bind to the receptor.

-

Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate for an additional 30-60 minutes at 30°C with gentle shaking.

-

Termination & Filtration: Stop the reaction and separate bound from unbound [³⁵S]GTPγS using vacuum filtration over filter mats, as described for the binding assay.

-

Quantification: Measure radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the specific [³⁵S]GTPγS binding (CPM) against the log concentration of the test compound.

-

For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to a standard full agonist).

-

For antagonist activity, the assay will show a rightward shift in the agonist's dose-response curve, from which an antagonist affinity constant (Kb) can be calculated.

-

Signaling Pathway Analysis and Data Interpretation

Visualizing the signaling pathways helps to contextualize the functional data. Both the on-target α2-adrenergic receptor and the key off-target I1-imidazoline receptor are coupled to inhibitory G-proteins (Gi/o).

Caption: Comparison of on-target and potential off-target signaling pathways.

Interpreting the Results: The ultimate goal is to build a selectivity profile. For 4-Hydroxy Clonidine, this involves comparing its affinity (Ki) and potency (EC50) at α2-adrenergic receptors versus its activity at imidazoline receptors and any other identified off-targets.

-

High Selectivity: A large ratio between the off-target Ki and the on-target Ki (e.g., >100-fold) suggests that the off-target interaction is less likely to be physiologically relevant at therapeutic concentrations of the parent drug.

-

Low Selectivity (Polypharmacology): If the affinities and potencies are similar, the metabolite may contribute to the overall therapeutic effect or potential side effects through actions at multiple targets. For example, if 4-Hydroxy Clonidine is found to be a potent agonist at both α2-AR and I1-receptors, its systemic presence could contribute to the antihypertensive effect of Clonidine via two distinct, yet convergent, mechanisms.

Conclusion and Future Directions

A thorough investigation into the off-target binding of 4-Hydroxy Clonidine Hydrochloride is not merely an academic exercise; it is a critical component of a comprehensive preclinical safety and pharmacology package. By employing a systematic cascade of binding and functional assays, researchers can build a detailed selectivity profile for this key metabolite. The primary focus should remain on quantifying its activity at imidazoline receptors, given the structural class of the molecule. This data provides invaluable insights into the complete mechanism of action of Clonidine, helps to interpret potential clinical side effects, and upholds the principles of scientific integrity and trustworthiness in drug development. Future studies could expand this profile to include a wider range of receptors and explore the potential for biased agonism at its identified targets.

References

A comprehensive, numbered list of all cited sources with verifiable URLs will be provided upon request.

Sources

- 1. Clonidine - Wikipedia [en.wikipedia.org]

- 2. litfl.com [litfl.com]

- 3. droracle.ai [droracle.ai]

- 4. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Receptor interactions of imidazolines. IV. Structural requirements for alpha adrenergic receptor occupation and receptor activation by clonidine and a series of structural analogs in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Stereospecific Properties of 4-Hydroxy Clonidine Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the anticipated stereospecific properties of 4-Hydroxy Clonidine Hydrochloride, a principal metabolite of the widely used antihypertensive agent, Clonidine. While direct experimental data on the enantiomers of 4-Hydroxy Clonidine are not extensively documented in publicly available literature, this guide, grounded in established principles of stereopharmacology, delineates the theoretical framework for its stereoisomerism, potential methodologies for enantioseparation, and the probable differential pharmacology of its individual stereoisomers. This document serves as a foundational resource for researchers and drug development professionals, offering insights into the critical considerations for the chiral development of this compound and its analogs.

Introduction: The Significance of Chirality in Drug Metabolism and Action

The metabolic transformation of xenobiotics, including pharmaceutical agents, is a cornerstone of drug disposition and efficacy. Clonidine, a potent α2-adrenergic and imidazoline receptor agonist, undergoes significant metabolism in the liver, with 4-hydroxylation being a major pathway.[1][2] This metabolic step, primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6, introduces a hydroxyl group onto the phenyl ring, generating 4-Hydroxy Clonidine.[1][2]

Crucially, the introduction of this hydroxyl group at the 4-position of the phenyl ring does not in itself create a new chiral center. However, the parent molecule, clonidine, is achiral. The focus on stereospecific properties arises from the potential for subsequent chiral recognition by biological systems and the possibility of creating chiral derivatives. This guide will explore the theoretical underpinnings and practical considerations of stereoisomerism in the context of 4-Hydroxy Clonidine.

Molecular Structure and Potential for Stereoisomerism

4-Hydroxy Clonidine Hydrochloride retains the core imidazoline and dichlorophenyl structure of its parent compound. The key structural feature is the 2-(2,6-dichloro-4-hydroxyphenylamino)-2-imidazoline moiety. While 4-Hydroxy Clonidine itself is achiral, any modification that introduces a chiral center would result in enantiomers. For the purpose of this guide, we will consider the theoretical implications should a chiral center be introduced, for instance, through further metabolic modification or synthetic derivatization.

If a chiral center were present, 4-Hydroxy Clonidine would exist as a pair of enantiomers, (R)- and (S)-4-Hydroxy Clonidine. These enantiomers would be non-superimposable mirror images of each other, possessing identical physical and chemical properties in an achiral environment but potentially exhibiting profound differences in their interactions with chiral biological macromolecules such as receptors and enzymes.

Methodologies for Enantioseparation and Chiral Analysis

The separation and analysis of enantiomers are fundamental to understanding their distinct pharmacological profiles. For a molecule like 4-Hydroxy Clonidine, should it be rendered chiral, several established techniques could be employed for its resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[3] The selection of a suitable chiral stationary phase (CSP) is critical and would be determined empirically.

Potential CSPs for 4-Hydroxy Clonidine Enantiomers:

-

Polysaccharide-based CSPs: Columns with derivatized cellulose or amylose (e.g., Chiralcel®, Chiralpak®) are versatile and have demonstrated broad applicability for a wide range of chiral compounds.

-

Protein-based CSPs: Columns based on proteins like α1-acid glycoprotein (AGP), ovomucoid, or bovine serum albumin (BSA) can offer excellent enantioselectivity, particularly for compounds containing amine and acidic functionalities.

-

Macrocyclic glycopeptide antibiotic CSPs: Teicoplanin and vancomycin-based columns are effective for separating chiral molecules with polar functional groups capable of hydrogen bonding and ionic interactions.

A typical experimental workflow for chiral HPLC method development is outlined below:

Figure 1: Chiral HPLC Method Development Workflow.

Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption. The principles of CSP selection are similar to those for HPLC.

Capillary Electrophoresis (CE)

Chiral CE, utilizing chiral selectors added to the background electrolyte, is another valuable technique for enantioseparation, particularly for small sample volumes.

Anticipated Stereospecific Pharmacology

The primary pharmacological target of clonidine and, presumably, its 4-hydroxy metabolite is the α2-adrenergic receptor.[4][5] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating sympathetic outflow. It is highly probable that the enantiomers of a chiral 4-Hydroxy Clonidine derivative would exhibit stereospecific interactions with these receptors.

Differential Receptor Binding Affinity

Enantiomers often display significant differences in their binding affinities for their biological targets. One enantiomer, the "eutomer," typically exhibits a much higher affinity than the other, the "distomer." This difference in affinity is a direct consequence of the three-dimensional arrangement of atoms, which dictates the complementarity of the ligand with the chiral binding pocket of the receptor.

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay would be the gold standard for determining the binding affinities (Ki values) of the individual enantiomers for the α2-adrenergic receptor subtypes (α2A, α2B, α2C).

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α2A, α2B, or α2C adrenergic receptor subtype.

-

Radioligand: Utilize a high-affinity, subtype-selective radiolabeled antagonist, such as [³H]yohimbine or [³H]rauwolscine.

-

Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled enantiomers of 4-Hydroxy Clonidine (or the racemic mixture).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50 values. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of 4-Hydroxy Clonidine Enantiomers

| Compound | α2A-Adrenergic Receptor | α2B-Adrenergic Receptor | α2C-Adrenergic Receptor |

| (R)-4-Hydroxy Clonidine | Predicted High Affinity | Predicted High Affinity | Predicted High Affinity |

| (S)-4-Hydroxy Clonidine | Predicted Low Affinity | Predicted Low Affinity | Predicted Low Affinity |

| Racemic 4-Hydroxy Clonidine | Intermediate Affinity | Intermediate Affinity | Intermediate Affinity |

Note: This table presents hypothetical data to illustrate the expected differences in binding affinities between enantiomers.

Stereoselective Functional Activity

Beyond binding affinity, enantiomers can also differ in their functional activity at the receptor. They can act as agonists, partial agonists, antagonists, or even inverse agonists. It is plausible that one enantiomer of 4-Hydroxy Clonidine could be a potent agonist, while the other is significantly less active or even exhibits antagonistic properties.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the receptor and is a direct measure of agonist efficacy.

Step-by-Step Methodology:

-

Membrane Preparation: Use cell membranes expressing the α2-adrenergic receptor subtype of interest.

-

Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.

-

Incubation: Incubate the membranes with increasing concentrations of the 4-Hydroxy Clonidine enantiomers in the assay buffer.

-

Separation: Separate bound from free [³⁵S]GTPγS by filtration.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.

Figure 2: Postulated α2-Adrenergic Receptor Signaling Pathway.

Table 2: Hypothetical Functional Activity (EC50, nM) of 4-Hydroxy Clonidine Enantiomers

| Compound | [³⁵S]GTPγS Binding (α2A) |

| (R)-4-Hydroxy Clonidine | Predicted Low EC50 (High Potency) |

| (S)-4-Hydroxy Clonidine | Predicted High EC50 (Low Potency) or No Activity |

| Racemic 4-Hydroxy Clonidine | Intermediate Potency |

Note: This table presents hypothetical data to illustrate the expected differences in functional activity between enantiomers.

Implications for Drug Development and Clinical Practice

The potential for stereospecific properties of 4-Hydroxy Clonidine has significant implications for drug development and clinical practice:

-

Chiral Switching: If one enantiomer is found to be significantly more active and/or has a better safety profile, there could be a rationale for developing it as a single-enantiomer drug (a "chiral switch").

-

Pharmacokinetic Variability: The metabolism of clonidine to 4-Hydroxy Clonidine is mediated by CYP2D6, an enzyme known for its genetic polymorphism. This can lead to significant inter-individual variability in the plasma concentrations of the metabolite. If the enantiomers have different pharmacological profiles, this variability could have clinical consequences.

-

Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP2D6 could alter the metabolic profile of clonidine and the relative concentrations of the 4-Hydroxy Clonidine enantiomers, potentially impacting the overall therapeutic effect and side-effect profile.

Conclusion

While direct experimental data on the stereospecific properties of 4-Hydroxy Clonidine Hydrochloride are currently lacking in the scientific literature, this technical guide has provided a robust theoretical framework based on established principles of stereopharmacology. The potential for significant differences in receptor binding and functional activity between the putative enantiomers of a chiral derivative of 4-Hydroxy Clonidine underscores the importance of chiral considerations in drug development. The experimental protocols outlined herein provide a clear roadmap for researchers to investigate and characterize these properties. A thorough understanding of the stereospecificity of 4-Hydroxy Clonidine will be crucial for optimizing its therapeutic potential and ensuring its safe and effective use.

References

-

Claessens, A. J., Risler, L. J., Eyal, S., Shen, D. D., Easterling, T. R., & Hebert, M. F. (2010). CYP2D6 mediates 4-hydroxylation of clonidine in vitro: implication for pregnancy-induced changes in clonidine clearance. Drug metabolism and disposition, 38(9), 1393–1396. [Link][1][2]

- Timmermans, P. B., & van Zwieten, P. A. (1982). α2-Adrenoceptors: classification, localization, mechanisms, and regulation. Journal of medicinal chemistry, 25(12), 1389–1401.

- U'Prichard, D. C., Greenberg, D. A., & Snyder, S. H. (1977). Binding characteristics of a radiolabeled agonist and antagonist at central nervous system alpha noradrenergic receptors. Molecular pharmacology, 13(3), 454–473.

-

Lafuente-Lafuente, C., Alvarez-Sabin, J., & Cañadell, L. (2003). HPLC methods for the determination of clonidine in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 225-231. [Link][3]

Sources

- 1. Effects of antihypertensive clonidine congeners on alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [iro.uiowa.edu]

Technical Guide: 4-Hydroxy Clonidine Hydrochloride – The Peripheral Bioactive Metabolite

Executive Summary

4-Hydroxy Clonidine Hydrochloride (also known as p-hydroxyclonidine) represents a critical junction in the pharmacokinetics of the antihypertensive agent clonidine. While historically categorized as a "minor" or "inactive" metabolite due to its lack of central hypotensive effects, modern pharmacological analysis reveals it to be a potent, peripherally restricted alpha-2 adrenergic agonist .

This guide dissects the metabolite’s physicochemical divergence from its parent compound, elucidating why it fails to cross the blood-brain barrier (BBB) despite retaining high receptor affinity. It serves as a blueprint for researchers utilizing 4-hydroxy clonidine as a tool to uncouple peripheral alpha-2 signaling (vasoconstriction, platelet aggregation) from central sympatholysis.

Chemical Identity & Physicochemical Divergence

The addition of a hydroxyl group at the para position of the phenyl ring fundamentally alters the lipophilicity profile of the molecule without destroying the pharmacophore required for imidazoline/alpha-2 receptor binding.

| Feature | Clonidine Hydrochloride | 4-Hydroxy Clonidine Hydrochloride |

| IUPAC Name | 2-(2,6-dichlorophenylamino)-2-imidazoline HCl | 2-(2,6-dichloro-4-hydroxyphenylamino)-2-imidazoline HCl |

| Molecular Formula | C9H9Cl2N3 · HCl | C9H9Cl2N3O · HCl |

| Molecular Weight | 266.55 g/mol | 282.55 g/mol |

| LogP (Lipophilicity) | ~1.6 (Moderate, BBB permeable) | < 0.5 (Low, BBB impermeable) |

| pKa | 8.05 | ~8.2 (Imidazoline), ~9.5 (Phenol) |

| Solubility | Soluble in water, ethanol | Highly soluble in water, polar solvents |

Key Insight: The drop in LogP renders 4-hydroxy clonidine incapable of passive diffusion across the blood-brain barrier. This explains its lack of sedative and centrally-mediated hypotensive effects, despite its retained ability to bind alpha-2 receptors.

Biosynthesis & Metabolic Pathway

In humans, clonidine undergoes oxidative metabolism primarily in the liver. The reaction is regiospecific, targeting the para position of the phenyl ring.

Mechanistic Pathway

The transformation is mediated chiefly by CYP2D6 , making the formation of this metabolite subject to genetic polymorphism (Poor vs. Extensive Metabolizers).

Figure 1: Metabolic pathway of Clonidine highlighting the dominant role of CYP2D6 in 4-hydroxylation.

Pharmacodynamics: The Peripheral Agonist

Research indicates that 4-hydroxy clonidine acts as a partial agonist at alpha-2 adrenergic receptors. Its "inactivity" in clinical settings is a pharmacokinetic phenomenon (distribution failure), not a pharmacodynamic one (binding failure).

Comparative Receptor Profile

| Parameter | Clonidine | 4-Hydroxy Clonidine | Biological Implication |

| Alpha-2 Affinity (Ki) | ~30–60 nM | ~50–100 nM | Retains high affinity binding. |

| Selectivity (a2:a1) | 200:1 | Similar | High specificity for alpha-2 over alpha-1. |

| BBB Permeability | High | Negligible | 4-OH cannot access CNS loci (Locus Coeruleus). |

| Primary Effect | Central Sympatholysis (Hypotension) | Peripheral Vasoconstriction (Transient) | Useful for isolating peripheral receptor populations. |

Experimental Application: Researchers use 4-hydroxy clonidine to distinguish between central and peripheral mechanisms. If a physiological response (e.g., inhibition of insulin release, platelet aggregation) is preserved with 4-hydroxy clonidine but sedation is absent, the mechanism is confirmed as peripheral alpha-2 mediated .

Synthesis & Isolation Protocols

For research standards, 4-hydroxy clonidine hydrochloride can be synthesized chemically or generated enzymatically.

A. Chemical Synthesis (Standard Route)

This protocol utilizes 2,6-dichloro-4-aminophenol as the starting scaffold, avoiding the need for late-stage hydroxylation.

Reagents:

-

N-Acetyl-2-imidazolidinone (or 2-chloro-2-imidazoline)

-

Phosphorus oxychloride (

) -

Methanol/Ether (for purification)

Protocol:

-

Activation: Dissolve N-acetyl-2-imidazolidinone (1.0 eq) in

(excess). Reflux for 3 hours to generate the chloro-imidazoline intermediate in situ. -

Coupling: Add 2,6-dichloro-4-aminophenol (0.9 eq) slowly to the reaction mixture.

-

Cyclization: Reflux at 100°C for 6–12 hours. Monitor via TLC (Mobile phase: MeOH/NH4OH).

-

Quenching: Cool to 0°C and pour onto crushed ice/water.

-

Hydrolysis: Adjust pH to 9-10 with NaOH to hydrolyze the acetyl group and precipitate the free base.

-

Salt Formation: Dissolve the precipitate in ethanol and add concentrated HCl dropwise.

-

Crystallization: Recrystallize from Ethanol/Ether to yield 4-Hydroxy Clonidine Hydrochloride as a beige/white solid.

B. Enzymatic Generation (Microsomal Incubation)

For metabolic stability studies or small-scale identification.

-

System: Human Liver Microsomes (HLM) or Recombinant CYP2D6 supersomes.[5]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: Clonidine HCl (10 µM).

-

Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Incubation: 37°C for 60 minutes.

-

Termination: Add ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g.

Figure 2: Chemical synthesis workflow for the hydrochloride salt.

Analytical Profiling (LC-MS/MS)

To validate the presence of 4-hydroxy clonidine in biological matrices, use the following transition parameters.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Mass Spectrometry (ESI+):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Clonidine | 230.0 | 44.1 | 25 |

| 4-OH Clonidine | 246.0 | 44.1 / 229.0 | 28 |

| d4-4-OH Clonidine | 250.0 | 48.1 | 28 |

References

-

Claessens, A. J., et al. (2010). "CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance."[6] Drug Metabolism and Disposition, 38(9), 1393–1396. Link

-

DrugBank Online. (2024). "Clonidine: Metabolism and Pharmacology."[7][8][9][10] Link

-

Deranged Physiology. (2024).[9] "Pharmacokinetics of Clonidine and Metabolites." Link

-

Chemicea Pharmaceuticals. (2024). "4-Hydroxy Clonidine Structure and Standards." Link

-

T3DB (Toxin and Toxin Target Database). (2024). "Clonidine and p-hydroxyclonidine Target Profile." Link

-

BOC Sciences. (2024). "4-Hydroxy Clonidine Hydrochloride Product Specifications."

Sources

- 1. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 2. CN112194589A - Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol - Google Patents [patents.google.com]

- 3. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clonidine | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. T3DB: Clonidine [t3db.ca]

- 8. Clonidine - Wikipedia [en.wikipedia.org]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. gasgasgas.uk [gasgasgas.uk]

Methodological & Application

Application Note: High-Sensitivity Quantification of 4-Hydroxy Clonidine Hydrochloride in Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction and Scientific Context

Clonidine is a potent, centrally acting α2-adrenergic agonist of the imidazoline class, widely utilized as an antihypertensive agent and increasingly for other indications. The clinical and pharmacological profile of clonidine is dictated not only by the parent compound but also by its metabolic fate. Hepatic metabolism is a key elimination pathway, producing several metabolites, with 4-hydroxy clonidine being a notable product.[1][2] While some metabolites are considered inactive, p-hydroxy-clonidine has been shown to possess some pharmacological activity, although it penetrates the blood-brain barrier less effectively than the parent drug.[1][3]

Accurate quantification of 4-hydroxy clonidine is therefore critical for comprehensive pharmacokinetic (PK) modeling, drug-drug interaction studies, and toxicological risk assessment. The analytical challenge lies in the typically low physiological concentrations of this metabolite, which demand methods with exceptional sensitivity and specificity to distinguish it from the parent drug and other endogenous components in complex biological matrices such as plasma and urine.

This document provides a detailed protocol and validation framework for the robust quantification of 4-hydroxy clonidine hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this application.

The Imperative of Method Validation: A Foundation of Trust

Before implementation, any analytical method must be rigorously validated to ensure it is fit for its intended purpose. This principle is a cornerstone of regulatory submissions and ensures the integrity of the generated data. The validation parameters described herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]

A validated method provides documented proof of its reliability. The core parameters that establish a self-validating and trustworthy system are summarized below.

| Validation Parameter | Objective | Typical Acceptance Criteria (for Bioanalysis) |

| Specificity & Selectivity | To ensure the method unequivocally measures the analyte, free from interference from matrix components, metabolites, or other compounds. | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix. |

| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The degree of agreement among individual test results from repeated measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). | The relative standard deviation (%RSD) should not exceed 15% (20% at the LLOQ). |

| Linearity & Range | The ability to produce results directly proportional to the analyte concentration over a defined concentration interval. | Correlation coefficient (r²) ≥ 0.99. Calibration standards must be within ±15% of nominal concentration (±20% at LLOQ). |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio >10; Accuracy within ±20%; Precision ≤20% RSD. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term). | Mean concentration at each stability level should be within ±15% of the nominal concentration. |

Recommended Analytical Technique: LC-MS/MS

For the specific and sensitive quantification of 4-hydroxy clonidine in biological fluids, LC-MS/MS is the unequivocally superior technique.

Causality for Selection (Expertise & Experience):

-

Unmatched Specificity: Tandem mass spectrometry operates on the principle of Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule) is selected and fragmented to produce a characteristic product ion. This precursor-product ion transition is a unique "mass fingerprint" for the analyte, virtually eliminating interferences from other compounds, a common issue in less specific methods like immunoassays.

-

Exceptional Sensitivity: LC-MS/MS can achieve Limits of Quantification (LOQ) in the low picogram-per-milliliter (pg/mL) range, which is essential for capturing the low circulating concentrations of metabolites like 4-hydroxy clonidine during pharmacokinetic studies.

-

Multiplexing Capability: The technique allows for the simultaneous measurement of the parent drug (clonidine) and its metabolites in a single analytical run, providing a complete metabolic profile efficiently.

Overall Analytical Workflow

The logical flow of the LC-MS/MS procedure is depicted below, ensuring a systematic approach from sample receipt to final result.

Caption: High-level workflow for 4-hydroxy clonidine analysis.

Application Protocol: Quantification of 4-Hydroxy Clonidine in Human Plasma

Scope and Principle

This protocol details a validated method for the quantitative determination of 4-hydroxy clonidine in human plasma. The methodology employs protein precipitation for sample cleanup, followed by chromatographic separation using reverse-phase HPLC and subsequent detection by a triple quadrupole mass spectrometer operating in positive ion electrospray (ESI+) mode. Quantification is achieved by using a stable isotope-labeled internal standard.

Materials, Reagents, and Instrumentation

-

Reference Standards:

-

Solvents and Chemicals:

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-